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Compound of Interest

Compound Name: C004019

Cat. No.: B10830905 Get Quote

This guide provides a detailed overview of C004019, a Proteolysis Targeting Chimera

(PROTAC), for researchers, scientists, and drug development professionals. It covers the core

mechanism, quantitative performance data, and detailed experimental protocols for its

evaluation.

Core Mechanism of Action
C004019 is a novel, small-molecule PROTAC designed for the targeted degradation of the tau

protein, a key pathological hallmark in Alzheimer's disease (AD) and other tauopathies.[1][2]

With a molecular mass of 1,035.29 daltons, C004019 is a heterobifunctional molecule

comprising three key components: a ligand that binds to the tau protein, a flexible linker, and a

ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The mechanism of action for C004019 follows the established PROTAC pathway:

Ternary Complex Formation: C004019 penetrates the blood-brain barrier and enters

neuronal cells, where it simultaneously binds to both the tau protein and the VHL E3 ligase,

forming a key ternary complex (Tau-C004019-VHL).[2][4][5]

Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with

the tau protein. This proximity facilitates the transfer of ubiquitin molecules from an E2

ubiquitin-conjugating enzyme to lysine residues on the surface of the tau protein.[1][6]
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Proteasomal Degradation: The poly-ubiquitinated tau protein is then recognized by the 26S

proteasome, the cell's natural protein degradation machinery.[1][6][7] The proteasome

unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from

the cell.[1] The C004019 molecule, having catalyzed the event, is then released and can

engage another tau protein and E3 ligase, allowing it to act catalytically at sub-stoichiometric

concentrations.[6]

This targeted degradation approach offers a significant advantage over traditional inhibitors by

physically eliminating the pathogenic protein.
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PROTAC C004019 Mechanism of Action.
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Data Presentation
C004019 has demonstrated potent and selective degradation of tau protein both in vitro and in

vivo. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Degradation Profile of C004019
Cell Line Parameter Value Conditions Reference

HEK293-hTau DC50
7.9 nM (0.00785

µM)

24-hour

treatment
[8][9]

HEK293-hTau Dmax
~80-90%

(Estimated)

1-10 µM, 24-hour

treatment
[8]

SH-SY5Y Dmax
~70-80%

(Estimated)

1-10 µM, 24-hour

treatment
[8]

HEK293-hTau Cell Viability
No significant

toxicity

Up to 100 µM,

24-hour

treatment

[3][8]

Note: Dmax values are estimated from Western blot quantifications presented in the source

publication.

Table 2: In Vivo Efficacy of C004019 in Mouse Models
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Mouse
Model

Administr
ation
Route

Dose
Time
Point

Brain
Region

Tau
Reductio
n (vs.
Vehicle)

Referenc
e

Wild-Type

(4 m-old)

Intracerebr

oventricula

r

5 µL, 200

µM
24 hours

Hippocamp

us

~75%

(Estimated)
[8][9]

Wild-Type

(4 m-old)

Intracerebr

oventricula

r

5 µL, 200

µM
48 hours

Hippocamp

us

~60%

(Estimated)
[8][9]

3xTg-AD

(9.5 m-old)

Intracerebr

oventricula

r

5 µL, 200

µM
48 hours

Hippocamp

us

~50%

(Total Tau,

Estimated)

[8][9]

3xTg-AD

(9.5 m-old)

Intracerebr

oventricula

r

5 µL, 200

µM
48 hours Cortex

~40%

(Total Tau,

Estimated)

[8][9]

Wild-Type

(4 m-old)

Subcutane

ous
3 mg/kg 24 hours

Hippocamp

us

~70%

(Estimated)
[8]

Wild-Type

(4 m-old)

Subcutane

ous
15 mg/kg 24 hours

Hippocamp

us

~40%

(Estimated)
[8]

3xTg-AD

(9.5 m-old)

Subcutane

ous

(Multiple)

3 mg/kg 1 month

Hippocamp

us

(Soluble)

~60%

(Estimated)
[8]

3xTg-AD

(9.5 m-old)

Subcutane

ous

(Multiple)

3 mg/kg 1 month
Cortex

(Soluble)

~50%

(Estimated)
[8]

Note: Tau reduction percentages are estimated from Western blot quantifications presented in

the source publication. The multiple-dose regimen consisted of one injection every 6 days for a

total of 5 injections.[8]

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the

C004019 PROTAC, based on the protocols described by Wang et al., 2021.[2][6][8]

In Vitro Tau Degradation Assay (Western Blot)
This protocol is used to quantify the concentration-dependent degradation of tau in cultured

cells.

1. Cell Culture and Treatment:

Cell Lines: HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau)

or SH-SY5Y human neuroblastoma cells.[8]

Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

Plate cells in 6-well plates and grow to 70-80% confluency.

Prepare stock solutions of C004019 in DMSO.

Treat cells with varying concentrations of C004019 (e.g., 0.01 µM to 20 µM) or vehicle

(DMSO) for 24 hours.[8]

To confirm proteasome-dependent degradation, co-treat cells with C004019 (e.g., 20 µM)

and the proteasome inhibitor MG132 (10 µM).[3]

2. Cell Lysis and Protein Quantification:

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Lyse cells in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA protein assay

kit.

3. Western Blotting:

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample

buffer.

Boil samples at 100°C for 5-10 minutes.

Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

Perform electrophoresis to separate proteins by size.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

Total Tau (Tau5)

Phospho-Tau (e.g., AT8, pS396, pS404)

Loading Control (e.g., GAPDH, β-actin)

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an

imaging system.
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Quantify band intensity using densitometry software. Normalize tau protein levels to the

loading control and express as a percentage of the vehicle-treated control.

Cell Preparation & Treatment

Sample Preparation

Western Blot Analysis

1. Culture Cells
(HEK293-hTau or SH-SY5Y)

2. Treat with C004019
(Dose-response, 24h)

3. Lyse Cells
(RIPA Buffer)

4. Quantify Protein
(BCA Assay)

5. Prepare Samples
(Laemmli Buffer)

6. SDS-PAGE

7. Protein Transfer (PVDF)

8. Blocking (5% Milk)

9. Primary Antibody Incubation
(Anti-Tau, Anti-GAPDH)

10. Secondary Antibody Incubation

11. ECL Detection & Imaging

12. Densitometry & Analysis
(Calculate DC50/Dmax)
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Workflow for In Vitro Tau Degradation Assay.

Co-Immunoprecipitation (Co-IP) for Ternary Complex
Formation
This protocol verifies the C004019-dependent interaction between tau and the VHL E3 ligase.

Cell Treatment and Lysis:

1. Culture HEK293-hTau cells in 10 cm dishes to ~90% confluency.

2. Treat cells with C004019 (e.g., 20 µM) or vehicle (DMSO) for 6 hours.[3]

3. Lyse cells in a non-denaturing IP Lysis Buffer (e.g., containing 1% Nonidet P-40 and

protease/phosphatase inhibitors).

Immunoprecipitation:

1. Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

2. Incubate the pre-cleared lysate with an anti-Tau antibody overnight at 4°C with gentle

rotation to form antibody-antigen complexes.

3. Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture

the complexes.

4. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.

Elution and Analysis:

1. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

2. Analyze the eluates by Western blot as described in Protocol 3.1.

3. Probe separate membranes with antibodies against Tau and VHL. An increased VHL

signal in the C004019-treated sample compared to the vehicle control confirms the

formation of the ternary complex.
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In Vivo Tau Degradation in Mouse Models
This protocol outlines the procedure for assessing C004019 efficacy in vivo.

1. Animal Models and Treatment:

Models: Wild-type C57BL/6, hTau transgenic, or 3xTg-AD mice.[8]

Administration Routes:

Intracerebroventricular (ICV) Injection: Anesthetize mice and use a stereotaxic frame to

inject C004019 (e.g., 5 µL of 200 µM solution) into the lateral ventricles.[8][9]

Subcutaneous (SC) Injection: Inject C004019 (e.g., at 3 mg/kg or 15 mg/kg) into the loose

skin over the neck/shoulders.[8]

2. Brain Tissue Preparation:

At designated time points post-injection (e.g., 24h, 48h, or after a multi-dose regimen),

euthanize mice.

Rapidly dissect the brain and isolate specific regions (e.g., hippocampus and cortex) on ice.

Flash-freeze the tissue in liquid nitrogen and store at -80°C.

Homogenize the brain tissue in RIPA buffer with protease/phosphatase inhibitors.

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. The supernatant

contains the soluble protein fraction.

3. Analysis:

Perform protein quantification (BCA assay) and Western blot analysis on the brain lysates as

detailed in Protocol 3.1 to measure the levels of total and phosphorylated tau.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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